molecular formula C14H10F2 B1250632 3,4'-Difluorostilbene

3,4'-Difluorostilbene

Cat. No.: B1250632
M. Wt: 216.22 g/mol
InChI Key: UTHWSVTWTHTWKC-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4'-Difluorostilbene is a fluorinated derivative of stilbene, characterized by fluorine atoms substituted at the 3-position of one benzene ring and the 4'-position of the adjacent ring. This structural modification enhances its lipophilicity and electronic properties compared to non-fluorinated stilbenes like resveratrol . It has demonstrated moderate antifungal activity against Candida albicans (MIC = 16 μg/ml) and exhibits synergistic effects when combined with fluconazole, making it a candidate for combination therapy in fungal infections . Additionally, fluorination at these positions may influence its stability and interaction with biological targets, as seen in its ability to disrupt fungal cell wall integrity .

Properties

Molecular Formula

C14H10F2

Molecular Weight

216.22 g/mol

IUPAC Name

1-fluoro-3-[(E)-2-(4-fluorophenyl)ethenyl]benzene

InChI

InChI=1S/C14H10F2/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-10H/b5-4+

InChI Key

UTHWSVTWTHTWKC-SNAWJCMRSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)/C=C/C2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)F)C=CC2=CC=C(C=C2)F

Synonyms

3,4'-difluorostilbene

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

The position and type of substituents critically affect stilbene derivatives' biological activity and physicochemical properties. Below is a comparative analysis of 3,4'-difluorostilbene with key analogs:

Compound Substituent Positions Key Properties Biological Activity (MIC or IC₅₀) References
3,4'-Difluorostilbene 3, 4' (F) High lipophilicity; electron-withdrawing F groups enhance membrane permeability MIC = 16 μg/ml (C. albicans)
Resveratrol 3,5,4' (OH) Polar hydroxyl groups; antioxidant properties MIC = 16 μg/ml (C. albicans)
2,2'-Difluorostilbene 2, 2' (F) Prone to Z/E isomerization; reduced stability under chromatographic conditions MIC = 32 μg/ml (C. albicans)
3,5-Difluorostilbene 3,5 (F) Enhanced anticancer activity; derivatized for improved target binding IC₅₀ < 10 μM (tumor cell lines)
3,4'-Dihydroxystilbene 3,4' (OH) High polarity; limited membrane penetration Not reported
4,4'-Difluorodiphenyl 4,4' (F) Symmetric structure; nitro derivatives used in synthetic chemistry No antifungal data

Antifungal Activity

  • 3,4'-Difluorostilbene vs. Albicanyl Caffeate : Albicanyl caffeate (MIC = 4 μg/ml) is significantly more potent against C. albicans, but 3,4'-difluorostilbene shows unique synergy with fluconazole , reducing fungal resistance .
  • 3,4'-Difluorostilbene vs. Resveratrol : Both share similar MIC values (16 μg/ml), but resveratrol causes more severe cell wall damage (e.g., membrane peeling and cracking), suggesting differing mechanisms of action despite comparable efficacy .
  • Fluorinated vs. Non-Fluorinated Derivatives: Fluorine substituents generally improve antifungal activity over hydroxyl or methoxy groups. For example, 3,4'-difluorostilbene (MIC = 16 μg/ml) outperforms 2-methyloxy-4'-fluorostilbene (MIC = 32 μg/ml) .

Anticancer Potential

  • 3,5-Difluorostilbene Derivatives: Fluorination at the 3,5 positions (e.g., compound 192) shows marked anticancer activity, attributed to enhanced lipophilicity and hydrogen-bonding capacity.
  • Comparison with Methoxy Derivatives : 3,5-Dimethoxystilbene analogs exhibit lower anticancer potency than fluorinated counterparts, likely due to methoxy groups' bulkier size and reduced electron-withdrawing effects .

Key Research Findings

Synergistic Antifungal Effects : 3,4'-Difluorostilbene enhances fluconazole’s efficacy against C. albicans, reducing the required fluconazole dose by 4–8 fold .

Structural Advantages : Fluorine at 3,4' positions balances lipophilicity and target binding better than para-substituted (4,4') or ortho-substituted (2,2') analogs .

Mechanistic Insights : Unlike resveratrol, which disrupts fungal membranes via oxidative stress, 3,4'-difluorostilbene may interfere with cell wall biosynthesis, as evidenced by ultrastructural changes (e.g., membrane thinning and cracks) .

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